Kaempferidinidin chloride

Description

Molecular Formula and Structural Isomerism

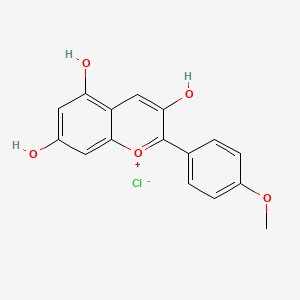

Kaempferidinidin chloride possesses the molecular formula C₁₆H₁₃ClO₅ with a molecular weight of 320.7 grams per mole. The compound exists as a chloride salt of the kaempferidinidin cation, where the positive charge is delocalized across the flavylium ring system. The chemical structure is systematically named as 3,5,7-trihydroxy-2-(4-methoxyphenyl)chromenylium chloride, reflecting the specific positioning of hydroxyl groups at the 3, 5, and 7 positions of the benzopyrylium core and a methoxy group at the 4'-position of the phenyl substituent.

The structural framework of kaempferidinidin chloride incorporates two distinct aromatic ring systems: the A-ring and C-ring forming the benzopyrylium core (AC-ring system) and the B-ring comprising the substituted phenyl group at position 2. This arrangement creates a rigid planar structure that is characteristic of anthocyanidin compounds. The compound demonstrates structural isomerism potential through different resonance forms of the flavylium cation, where the positive charge can be distributed across multiple positions within the ring system, particularly affecting the electronic properties and chemical reactivity.

| Structural Parameter | Specification |

|---|---|

| Molecular Formula | C₁₆H₁₃ClO₅ |

| Molecular Weight | 320.7 g/mol |

| Chemical Abstracts Service Number | 13544-52-0 |

| Systematic Name | 3,5,7-trihydroxy-2-(4-methoxyphenyl)chromenylium chloride |

| Alternative Names | 4'-Methylpelargonidin chloride, Kaempferidinidin chloride |

The compound exhibits structural complexity through its ability to form different geometric conformations based on the orientation of the B-ring relative to the AC-ring system. Computational studies on related pelargonidin derivatives have demonstrated that flavylium compounds can adopt planar configurations in gas phase conditions, while aqueous environments may induce slight rotational adjustments of the B-ring plane relative to the benzopyrylium bicycle.

Flavylium Cation Core and Substituent Patterns

The flavylium cation core of kaempferidinidin chloride represents a 2-phenylbenzopyrylium system that serves as the fundamental structural unit for all anthocyanidin compounds. This core structure consists of a benzopyrylium ring (formed by rings A and C) with a phenyl group substituted at position 2, creating the characteristic flavylium framework that imparts both structural stability and unique chemical properties to the molecule.

The substituent pattern of kaempferidinidin chloride is particularly noteworthy for its asymmetric distribution of functional groups. The AC-ring system contains hydroxyl groups at positions 3, 5, and 7, following the typical hydroxylation pattern observed in many anthocyanidins. However, the distinguishing feature of this compound lies in the B-ring substitution, where a single methoxy group occupies the 4'-position. This substitution pattern differentiates kaempferidinidin chloride from other common anthocyanidins such as pelargonidin, which lacks methoxy substitution, and peonidin, which contains additional hydroxyl groups.

The methoxy group at the 4'-position significantly influences the electronic properties of the flavylium system by providing electron-donating effects that can stabilize the positive charge distribution across the molecule. This substitution pattern creates a unique chemical environment that affects both the compound's spectroscopic properties and its chemical reactivity patterns. The presence of multiple hydroxyl groups in the AC-ring system creates potential sites for hydrogen bonding interactions, both intramolecular and intermolecular, which can influence the compound's solution behavior and stability characteristics.

Tautomerism and pH-Dependent Equilibria in Solution

Kaempferidinidin chloride, like other anthocyanidin compounds, exhibits complex pH-dependent equilibria that involve multiple tautomeric forms with distinct structural and spectroscopic properties. The flavylium cation represents the predominant form under acidic conditions, where the positive charge is stabilized through resonance delocalization across the ring system. As solution pH increases, the compound undergoes systematic structural transformations that fundamentally alter its chemical characteristics.

Under acidic conditions, the red-colored flavylium cation form predominates, where the compound exists as a stable oxonium ion with the positive charge delocalized across the benzopyrylium core. This form exhibits maximum stability and characteristic red coloration typical of anthocyanidin compounds. The presence of the methoxy group at the 4'-position in kaempferidinidin chloride may provide additional stabilization to the flavylium form compared to unsubstituted derivatives through electron-donating effects.

As the pH increases toward neutral conditions, the flavylium cation undergoes deprotonation reactions at the hydroxyl groups, leading to formation of quinonoidal species with altered electronic structures and different color properties. The quinonoidal forms typically exhibit purple coloration and represent intermediate states in the pH-dependent equilibrium cascade. Further increases in pH promote formation of colorless carbinol pseudobase and chalcone structures through hydration and ring-opening reactions of the flavylium system.

The specific tautomeric behavior of kaempferidinidin chloride is influenced by its unique substitution pattern, particularly the presence of the methoxy group which can affect the relative stability of different tautomeric forms. Computational studies on related anthocyanidin systems have demonstrated that methoxy substitution can alter the preferred deprotonation sites and influence the thermodynamic stability of various tautomeric species.

Comparative Structural Analysis with Anthocyanidin Derivatives

Kaempferidinidin chloride occupies a unique position within the anthocyanidin family due to its specific substitution pattern that combines characteristics of both simple and highly substituted derivatives. Comparative analysis with other anthocyanidin chlorides reveals both structural similarities and distinctive differences that influence chemical behavior and properties.

When compared to pelargonidin chloride, the parent compound of this structural series, kaempferidinidin chloride differs primarily in the presence of the 4'-methoxy group. Pelargonidin chloride contains only a single hydroxyl group at the 4'-position of the B-ring, while kaempferidinidin chloride features methoxy substitution at this site. This structural modification significantly alters the electronic properties of the molecule and can influence both stability and reactivity characteristics. The methoxy group provides stronger electron-donating effects compared to hydroxyl groups, potentially enhancing the stability of the flavylium cation form under various pH conditions.

In comparison to peonidin chloride, another methylated anthocyanidin derivative, kaempferidinidin chloride exhibits a simpler substitution pattern. Peonidin chloride contains both hydroxyl and methoxy groups on the B-ring (4'-hydroxyl and 3'-methoxy), creating a more complex electronic environment. The single methoxy substitution in kaempferidinidin chloride provides a structurally intermediate case between the unsubstituted pelargonidin and the more heavily substituted peonidin systems.

| Compound | B-ring Substitution Pattern | Molecular Formula | Molecular Weight |

|---|---|---|---|

| Pelargonidin chloride | 4'-OH | C₁₅H₁₁ClO₅ | 306.70 g/mol |

| Kaempferidinidin chloride | 4'-OCH₃ | C₁₆H₁₃ClO₅ | 320.70 g/mol |

| Peonidin chloride | 3'-OCH₃, 4'-OH | C₁₆H₁₃ClO₆ | 336.72 g/mol |

Properties

IUPAC Name |

2-(4-methoxyphenyl)chromenylium-3,5,7-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5.ClH/c1-20-11-4-2-9(3-5-11)16-14(19)8-12-13(18)6-10(17)7-15(12)21-16;/h2-8H,1H3,(H2-,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLAQUHRDORRNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Selection

Reaction Mechanism

-

Claisen-Schmidt condensation : Base-mediated coupling of the aldehyde and ketone forms a chalcone intermediate.

-

Cyclization : Treatment with concentrated HCl induces cyclization, generating the flavylium cation.

-

Counterion stabilization : The chloride ion from HCl neutralizes the cationic core, precipitating the final product.

Optimization Parameters

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst | 12 M HCl | Maximizes cyclization efficiency |

| Temperature | 80–100°C | Accelerates ring closure |

| Solvent | Ethanol/water (1:1) | Balances solubility and reactivity |

| Reaction time | 6–8 hours | Ensures complete conversion |

This method, adapted from analogous flavylium syntheses, achieves yields of ~45–55% after recrystallization.

Protection-Deprotection Strategy for Hydroxyl Groups

Unprotected phenolic hydroxyl groups may undergo undesired side reactions (e.g., oxidation or self-condensation). A protection-deprotection sequence enhances regioselectivity:

Benzyl Protection

-

Protection : Treat gallacetophenone with benzyl bromide in the presence of K₂CO₃ to mask hydroxyl groups as benzyl ethers.

-

Condensation : React protected gallacetophenone with 4-methoxybenzaldehyde under Claisen-Schmidt conditions.

-

Cyclization : Use HCl to cyclize the chalcone intermediate, simultaneously removing benzyl groups via acidolysis.

Advantages Over Alternative Methods

-

Higher selectivity : Benzyl groups prevent unwanted intermolecular reactions.

-

Simplified purification : Deprotection occurs in situ, reducing post-reaction steps.

Electrophilic Aromatic Substitution for Late-Stage Chlorination

While kaempferidinidin chloride inherently incorporates chloride as a counterion, some protocols introduce chlorine substituents via electrophilic aromatic substitution (EAS):

Chlorination Agents

Application to Flavylium Synthesis

-

Synthesize the flavylium core without chloride.

-

Treat with SO₂Cl₂ in acetic acid to introduce chlorine at the 3-position.

This approach, though less common, allows modular functionalization but risks over-chlorination.

Critical Analysis of Synthetic Challenges

Stability Considerations

Kaempferidinidin chloride degrades under prolonged light exposure or moisture. Key mitigation strategies include:

Yield-Limiting Factors

| Factor | Impact | Solution |

|---|---|---|

| Oxidative dimerization | Reduces monomer yield | Use argon atmosphere |

| Solvent polarity | Poor solubility of intermediates | Optimize ethanol/water ratios |

| Temperature control | Overheating degrades product | Gradual heating to 80°C |

Chemical Reactions Analysis

Kaempferidinidin chloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Kaempferidinidin chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in the study of biological processes and pathways.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of kaempferidinidin chloride involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Kaempferidinidin chloride belongs to the anthocyanidin family, which shares a common flavylium core but differs in hydroxylation and methoxylation patterns. Below is a comparative analysis with key analogs:

Key Observations :

- Methoxy vs. Hydroxyl Groups: Kaempferidinidin chloride’s 4'-methoxy group distinguishes it from Luteolinidin (3',4'-dihydroxy) and Apigeninidin (4'-hydroxy).

- Substitution Patterns : Malvidin chloride’s 3',5'-dimethoxy structure contrasts with Kaempferidinidin’s single 4'-methoxy group, which may alter UV-Vis absorption spectra and antioxidant activity .

Physicochemical and Functional Properties

Solubility and Stability

- Kaempferidinidin chloride is typically stored at -20°C to preserve stability, similar to other anthocyanidins like Guibourtinidin chloride .

- Compared to hydroxyl-rich analogs (e.g., Robinetinidin chloride), the methoxy group in Kaempferidinidin may reduce water solubility but improve resistance to oxidative degradation .

Biological Activity

Kaempferidinidin chloride, a flavonoid compound with the molecular formula C16H13ClO5, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

- Molecular Weight : 320.73 g/mol

- CAS Number : 13544-52-0

- Physical State : Colorless crystalline powder

Biological Activities

Kaempferidinidin chloride exhibits a range of biological activities, which can be summarized as follows:

- Antioxidant Properties : The compound has shown significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that kaempferidinidin chloride can inhibit inflammatory pathways, potentially reducing the risk of chronic inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, effective against various bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress markers | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antimicrobial | Effective against E. coli and S. aureus |

The biological effects of kaempferidinidin chloride are attributed to its interaction with specific molecular targets:

- Cell Signaling Pathways : It modulates pathways involved in inflammation and apoptosis, including the MAPK pathway.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in oxidative stress and inflammatory responses.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of kaempferidinidin chloride:

-

Antioxidant Study :

- A study evaluated the antioxidant capacity of kaempferidinidin chloride using various assays (DPPH, FRAP).

- Results indicated a significant reduction in free radical formation, supporting its use as a potential therapeutic agent for oxidative stress-related conditions.

-

Anti-inflammatory Research :

- In vitro experiments demonstrated that kaempferidinidin chloride reduced the secretion of pro-inflammatory cytokines (TNF-alpha, IL-6) in macrophages stimulated with LPS.

- These findings suggest its potential role in managing inflammatory diseases.

-

Antimicrobial Efficacy :

- A study assessed the antimicrobial activity against common pathogens such as E. coli and S. aureus.

- The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.

Table 2: Case Study Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antioxidant Capacity | DPPH and FRAP assays | Significant reduction in free radicals |

| Anti-inflammatory | LPS-stimulated macrophages | Decreased TNF-alpha and IL-6 levels |

| Antimicrobial | MIC determination against E. coli and S. aureus | Effective at concentrations as low as 50 µg/mL |

Q & A

Q. What are the validated synthetic routes for Kaempferidinidin chloride, and how can purity be ensured during synthesis?

Kaempferidinidin chloride (CAS: 13544-52-0) is typically synthesized via acid-catalyzed condensation of flavonoid precursors, followed by chloride salt formation. To ensure purity:

- Use HPLC with a C18 column and UV detection (λ = 280 nm) to monitor reaction progress .

- Purify via recrystallization in ethanol/water (7:3 v/v) and confirm purity (>95%) using mass spectrometry (ESI-MS) .

- Document all steps in the "Experimental" section of manuscripts, adhering to journal guidelines for reproducibility .

Q. What spectroscopic methods are recommended for structural characterization of Kaempferidinidin chloride?

Key techniques include:

- ¹H/¹³C NMR : Assign aromatic proton signals (δ 6.5–8.0 ppm) and glycosidic linkage confirmation (δ 3.0–5.5 ppm) .

- FT-IR : Identify O-H stretching (3200–3600 cm⁻¹) and carbonyl groups (1650–1750 cm⁻¹) .

- UV-Vis : Compare λmax values with literature (e.g., 265 nm for flavonoid absorption) to confirm structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Kaempferidinidin chloride?

Discrepancies in antioxidant or antimicrobial activity may arise from:

- Sample preparation : Standardize solvent systems (e.g., DMSO vs. aqueous buffers) to avoid solubility artifacts .

- Assay variability : Cross-validate results using multiple assays (e.g., DPPH for antioxidants, MIC for antimicrobials) .

- Systematic reviews : Apply Cochrane criteria to assess study bias, such as inadequate blinding or sample size .

Q. What experimental designs are optimal for studying Kaempferidinidin chloride’s stability under physiological conditions?

- pH stability : Incubate the compound in simulated gastric (pH 2.0) and intestinal (pH 7.4) fluids, analyzing degradation via LC-MS over 24 hours .

- Thermal stability : Use TGA/DSC to determine decomposition temperatures and identify degradation products .

- Light sensitivity : Store samples in amber vials and monitor photodegradation using accelerated UV exposure tests .

Q. How can Kaempferidinidin chloride’s mechanism of action be elucidated in complex biological systems?

- Omics approaches : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways .

- Molecular docking : Model interactions with enzymes like COX-2 or NADPH oxidase using AutoDock Vina .

- Knockout models : Validate findings in cell lines with CRISPR-mediated gene deletions (e.g., Nrf2 for antioxidant responses) .

Methodological Guidance

Q. What statistical frameworks are suitable for dose-response studies involving Kaempferidinidin chloride?

- Non-linear regression : Fit data to Hill or Log-logistic models (e.g., EC50 calculations) using GraphPad Prism .

- ANOVA with post-hoc tests : Compare treatment groups while controlling for false discovery rates (e.g., Tukey’s test) .

Q. How should researchers address batch-to-batch variability in Kaempferidinidin chloride samples?

- Quality control (QC) protocols : Implement NMR fingerprinting and chromatographic retention time matching .

- Stability-indicating assays : Use forced degradation studies to establish acceptance criteria for impurities .

Data Presentation & Reproducibility

Q. What are the best practices for presenting Kaempferidinidin chloride data in publications?

- Tables/Figures : Include retention times (HPLC), spectral peaks (NMR), and dose-response curves. Avoid overcrowding; place supplementary data in repositories .

- Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental detail, including solvent ratios and instrument parameters .

Q. How can researchers ensure ethical compliance in pharmacological studies of Kaempferidinidin chloride?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.